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Introduction
Methiomeprazine is a phenothiazine derivative under investigation for its antipsychotic

properties. This document outlines a comprehensive experimental design for the clinical

development of Methiomeprazine, from initial human trials to pivotal efficacy studies. The

protocols provided are intended to serve as a foundational framework for researchers,

scientists, and drug development professionals. As a member of the phenothiazine class,

Methiomeprazine is presumed to exert its primary therapeutic effect through the antagonism

of dopamine D2 receptors in the central nervous system.[1][2][3] Clinical trials are therefore

designed to assess the safety, tolerability, pharmacokinetics, and efficacy of Methiomeprazine
in treating psychotic disorders, such as schizophrenia.

Signaling Pathway of Proposed Mechanism of
Action
The therapeutic action of typical antipsychotics like phenothiazines is primarily attributed to the

blockade of dopamine D2 receptors.[1][2] This interference with dopaminergic

neurotransmission is believed to alleviate the positive symptoms of psychosis. The following

diagram illustrates the simplified signaling pathway associated with dopamine D2 receptor

activation and its inhibition by an antagonist like Methiomeprazine.
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Dopamine D2 Receptor Antagonism by Methiomeprazine.
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Clinical Development Plan Workflow
The clinical development of Methiomeprazine will follow a phased approach, beginning with

Phase I to establish safety in healthy volunteers, moving to Phase II to determine the effective

dose range and preliminary efficacy in patients with schizophrenia, and culminating in Phase III

with large-scale trials to confirm efficacy and safety for regulatory submission.

Preclinical Clinical Trials Regulatory

arrow

In vitro & In vivo
Toxicology & PK/PD

Phase I
(Safety & PK)

Phase II
(Efficacy & Dose-Ranging)

Phase III
(Confirmatory Efficacy & Safety)

New Drug Application (NDA)
Submission

Regulatory Review
& Approval

Click to download full resolution via product page

Methiomeprazine Clinical Development Workflow.

Phase I Clinical Trial Protocol
Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single ascending

doses (SAD) and multiple ascending doses (MAD) of Methiomeprazine in healthy adult

volunteers.

Study Design
Part A (SAD): Double-blind, placebo-controlled, single-dose escalation cohorts.

Part B (MAD): Double-blind, placebo-controlled, multiple-dose escalation cohorts.

Participant Population
Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a Body Mass

Index (BMI) between 18.5 and 30.0 kg/m ².

Exclusion Criteria: History of significant medical or psychiatric illness, use of any prescription

or over-the-counter medications within 14 days of dosing, and a positive drug or alcohol
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screen.

Dosing Regimen
Part Cohort

Dose of

Methiomeprazine

Number of Subjects

(Active:Placebo)

A (SAD) 1 5 mg 8 (6:2)

A (SAD) 2 10 mg 8 (6:2)

A (SAD) 3 25 mg 8 (6:2)

A (SAD) 4 50 mg 8 (6:2)

B (MAD) 5 10 mg QD for 7 days 10 (8:2)

B (MAD) 6 25 mg QD for 7 days 10 (8:2)

B (MAD) 7 50 mg QD for 7 days 10 (8:2)

Key Assessments
Safety: Continuous monitoring of vital signs, electrocardiograms (ECGs), clinical laboratory

tests (hematology, chemistry, urinalysis), and adverse event (AE) reporting.

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of

Methiomeprazine and its metabolites. Key PK parameters to be calculated include Cmax,

Tmax, AUC, and half-life.

Experimental Protocol: Pharmacokinetic Analysis
Sample Collection: Collect whole blood samples in K2-EDTA tubes at pre-dose, and at 0.5,

1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose for SAD cohorts. For MAD cohorts, collect

samples pre-dose on Days 1, 3, 5, and 7, and at the same time points as SAD on Day 7.

Sample Processing: Centrifuge blood samples at 1500 x g for 10 minutes at 4°C to separate

plasma. Store plasma samples at -80°C until analysis.

Bioanalysis: Quantify Methiomeprazine concentrations in plasma using a validated Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
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Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters.

Phase II Clinical Trial Protocol
Objective: To evaluate the efficacy, safety, and dose-response of Methiomeprazine in patients

with an acute exacerbation of schizophrenia.

Study Design
A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population
Inclusion Criteria: Patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia,

experiencing an acute psychotic episode. A Positive and Negative Syndrome Scale (PANSS)

total score of ≥ 80 at screening and baseline.

Exclusion Criteria: Treatment-resistant schizophrenia, significant medical comorbidities, and

substance use disorder within the past 6 months.

Dosing Regimen
Treatment Arm

Daily Dose of

Methiomeprazine
Number of Patients

1 10 mg 100

2 25 mg 100

3 50 mg 100

4 Placebo 100

Key Assessments
Primary Efficacy Endpoint: Change from baseline in PANSS total score at Week 6.

Secondary Efficacy Endpoints: Change from baseline in Clinical Global Impression - Severity

(CGI-S) score, and PANSS subscale scores.
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Safety: Monitoring of AEs, with a focus on extrapyramidal symptoms (EPS) using the

Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal

Involuntary Movement Scale (AIMS).

Biomarker Analysis: Dopamine D2 receptor occupancy measured by Positron Emission

Tomography (PET) in a subset of patients.

Experimental Protocol: PANSS Assessment
Rater Training: All clinical raters must be trained and certified in the administration and

scoring of the PANSS to ensure inter-rater reliability.

Assessment Schedule: Conduct the PANSS assessment at screening, baseline (Day 1), and

at the end of Weeks 1, 2, 4, and 6.

Interview Conduct: The assessment should be conducted in a quiet, private setting. The rater

should use a semi-structured interview format to elicit information from the patient and a

reliable informant, if available.

Scoring: Score each of the 30 items on a 7-point scale based on the severity of the

symptom. The total score is the sum of all item scores.

Phase III Clinical Trial Protocol
Objective: To confirm the efficacy and further evaluate the long-term safety and tolerability of

the optimal dose(s) of Methiomeprazine determined in Phase II, compared to a standard-of-

care antipsychotic and placebo in patients with schizophrenia.

Study Design
Two identical, 24-week, randomized, double-blind, active- and placebo-controlled, multicenter

studies.

Participant Population
Inclusion Criteria: Similar to Phase II, with patients aged 18-65 years with a DSM-5 diagnosis

of schizophrenia.
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Exclusion Criteria: Similar to Phase II, with additional exclusion for patients who have

previously failed to respond to two or more adequate trials of antipsychotic medications.

Dosing Regimen
Treatment Arm Daily Dose

Number of Patients per

Study

1
Methiomeprazine (Optimal

Dose 1)
300

2
Methiomeprazine (Optimal

Dose 2)
300

3
Active Comparator (e.g.,

Risperidone 4-6 mg)
300

4 Placebo 150

Key Assessments
Primary Efficacy Endpoint: Change from baseline in PANSS total score at Week 6.

Key Secondary Efficacy Endpoints: Time to relapse, change from baseline in CGI-S score,

and personal and social performance (PSP) scale score over 24 weeks.

Long-term Safety: Comprehensive monitoring of AEs, including metabolic parameters

(weight, glucose, lipids), prolactin levels, and cardiovascular safety (ECGs).

Experimental Protocol: Biomarker Sub-study -
Dopamine D2 Receptor Occupancy

Patient Selection: A subset of patients from each treatment arm will be enrolled in a PET

sub-study.

PET Imaging: Perform PET scans using a D2 receptor radioligand (e.g., [11C]raclopride) at

baseline and at steady-state drug concentrations (e.g., Week 4).

Image Analysis: Quantify D2 receptor availability in striatal regions of interest.
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Occupancy Calculation: Calculate receptor occupancy as the percentage reduction in

radioligand binding from baseline to the on-treatment scan.

Correlation Analysis: Correlate D2 receptor occupancy levels with clinical efficacy (change in

PANSS) and the incidence of EPS to establish a therapeutic window. Optimal D2 receptor

occupancy for antipsychotic effects is generally considered to be in the range of 65-80%.

Data Presentation and Statistical Analysis
All quantitative data from these clinical trials will be summarized in tabular format for clear

comparison between treatment groups. Statistical analyses will be performed using appropriate

methods for continuous and categorical data. The primary efficacy analysis will be conducted

on the intent-to-treat (ITT) population, using a mixed-effects model for repeated measures

(MMRM) to handle missing data. Safety data will be summarized for all patients who received

at least one dose of the study medication.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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